Cas no 1506440-79-4 (2-(2-hydroxyphenyl)ethanimidamide)

2-(2-Hydroxyphenyl)ethanimidamide is a versatile organic compound featuring a hydroxyphenyl group linked to an ethanimidamide moiety. Its structure combines phenolic and amidine functionalities, making it valuable in synthetic chemistry and pharmaceutical research. The hydroxyl group enhances solubility and reactivity, while the amidine group offers strong chelating and nucleophilic properties. This compound serves as a key intermediate in the synthesis of heterocyclic compounds, bioactive molecules, and coordination complexes. Its stability under mild conditions and compatibility with diverse reaction pathways make it suitable for applications in medicinal chemistry and material science. The product is typically supplied with high purity to ensure consistent performance in research and industrial processes.
2-(2-hydroxyphenyl)ethanimidamide structure
1506440-79-4 structure
Product Name:2-(2-hydroxyphenyl)ethanimidamide
CAS No:1506440-79-4
MF:C8H10N2O
MW:150.177801609039
CID:5909039
PubChem ID:82651496
Update Time:2025-11-02

2-(2-hydroxyphenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyphenyl)ethanimidamide
    • 1506440-79-4
    • EN300-1857312
    • Inchi: 1S/C8H10N2O/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H3,9,10)
    • InChI Key: NVIZJZUONWJUHT-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CC(=N)N

Computed Properties

  • Exact Mass: 150.079312947g/mol
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 70.1Ų

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Additional information on 2-(2-hydroxyphenyl)ethanimidamide

Comprehensive Guide to 2-(2-hydroxyphenyl)ethanimidamide (CAS No. 1506440-79-4): Properties, Applications, and Research Insights

2-(2-hydroxyphenyl)ethanimidamide (CAS No. 1506440-79-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydroxyphenyl derivative features a unique molecular structure combining an imidamide functional group with a phenolic hydroxyl group, making it valuable for various scientific applications. Researchers are particularly interested in its potential as a building block for drug discovery and its role in enzyme inhibition studies.

The compound's chemical structure consists of a benzene ring with a hydroxyl group at the 2-position, connected to an ethanimidamide moiety. This configuration provides both hydrogen bonding capabilities and nucleophilic properties, which are crucial for its interactions in biological systems. Current studies focus on its potential therapeutic applications, particularly in areas such as neurodegenerative disease research and anti-inflammatory drug development, topics that are highly searched in scientific databases.

In synthetic chemistry, 2-(2-hydroxyphenyl)ethanimidamide serves as a versatile intermediate for heterocyclic compounds. Its reactive imidamide group allows for various condensation reactions, making it valuable for creating pharmacologically active molecules. Recent publications highlight its use in developing novel kinase inhibitors, a hot topic in cancer research, which aligns with current trends in precision medicine and targeted therapy developments.

The physicochemical properties of CAS No. 1506440-79-4 contribute to its research utility. With moderate water solubility due to its polar functional groups and stable crystalline form at room temperature, it offers practical advantages for laboratory applications. These characteristics make it suitable for high-throughput screening platforms, answering the growing demand for efficient drug discovery tools frequently searched by pharmaceutical researchers.

Quality control of 2-(2-hydroxyphenyl)ethanimidamide involves advanced analytical techniques. HPLC purity analysis typically shows >98% purity for research-grade material, while spectroscopic characterization (including NMR and mass spectrometry) confirms its molecular structure. These quality standards address the increasing focus on reproducible research, a major concern in modern scientific communities.

From a commercial perspective, the global market for specialty chemical intermediates like 1506440-79-4 is expanding, driven by growing pharmaceutical R&D investments. Suppliers are responding to demand for custom synthesis services and GMP-grade materials, reflecting industry trends toward personalized medicine and bioconjugation technologies.

Environmental and safety considerations for 2-(2-hydroxyphenyl)ethanimidamide follow standard laboratory protocols. While not classified as hazardous, proper handling includes using personal protective equipment and working in well-ventilated areas – important information frequently searched by laboratory technicians and students new to chemical handling.

Future research directions for this compound may explore its biocatalytic applications or potential in material science, particularly for functional polymer synthesis. These applications align with current scientific interests in green chemistry and sustainable materials, making CAS No. 1506440-79-4 a compound to watch in coming years.

For researchers seeking high-purity 2-(2-hydroxyphenyl)ethanimidamide, several specialty chemical suppliers offer the compound in various quantities. The growing availability supports its increasing use in medicinal chemistry programs worldwide, particularly in academic and industrial settings focused on innovative therapeutic development.

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